Indoline-6-carbohydrazide dihydrochloride

Description

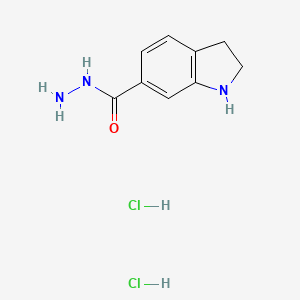

Structure

2D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-6-carbohydrazide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.2ClH/c10-12-9(13)7-2-1-6-3-4-11-8(6)5-7;;/h1-2,5,11H,3-4,10H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKDLBSOPTXAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C(=O)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indoline-6-carbohydrazide dihydrochloride typically involves the reaction of indoline-6-carboxylic acid with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then converted to the dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Indoline-6-carbohydrazide dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Indoline-6-carbohydrazide dihydrochloride serves as a critical intermediate in the synthesis of complex organic molecules, including dyes and pigments. It is particularly noted for its role in creating azo compounds, which are widely used in various industries.

Biology

- Precursor for Bioactive Compounds : This compound is utilized in synthesizing bioactive compounds with potential therapeutic applications. Its derivatives have shown promise in developing agents targeting neurological disorders and other diseases .

Medicine

- Drug Development : Research indicates that this compound is being investigated for its potential in drug development, especially concerning neurological and inflammatory diseases. It has been highlighted in studies focusing on multitarget-directed ligands (MTDLs) aimed at treating Alzheimer’s disease (AD) by inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Data Table: Comparison of Indoline Derivatives

| Compound Name | Chemical Structure | Main Applications | Biological Activity |

|---|---|---|---|

| This compound | C₉H₁₀Cl₂N₄O | Intermediate for drugs and dyes | AChE inhibition, neuroprotective |

| Indoline-2-Carbohydrazide | C₉H₁₁N₃O | Synthesis of pharmaceuticals | Antimicrobial properties |

| Indole-3-Carbohydrazide | C₉H₉N₃O | Drug development | Anti-inflammatory effects |

Case Study 1: Neuroprotective Agents

A study explored the synthesis of indole-isoxazole carbohydrazides as potential anti-Alzheimer's agents. The synthesized compounds exhibited significant AChE inhibitory activity, with some derivatives showing IC50 values as low as 4.1 µM against AChE. These findings suggest that indoline derivatives can effectively penetrate the blood-brain barrier and provide neuroprotective effects .

Case Study 2: Anticancer Activity

Research into indole derivatives has shown promising results in anticancer applications. Various synthesized compounds demonstrated cytotoxic effects against cancer cell lines, indicating that modifications to the indoline structure can enhance biological activity and selectivity .

Mechanism of Action

The mechanism of action of indoline-6-carbohydrazide dihydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions that modify the structure and function of biological molecules. The pathways involved include:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It can modulate the activity of receptors involved in signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with indoline-6-carbohydrazide dihydrochloride, including indoline/indole derivatives, hydrazide/hydrazine functionalities, or dihydrochloride salt forms. Key differences in structure, physicochemical properties, and applications are highlighted.

6-Chloro-4-hydrazino-2-methylquinoline Hydrochloride

- Structure: Quinoline core with a hydrazine group at the 4-position and a methyl group at the 2-position, formulated as a hydrochloride salt.

- Comparison: Unlike indoline-6-carbohydrazide, the quinoline core lacks a saturated nitrogen ring, reducing conformational flexibility.

DAPI (4',6-Diamidino-2-Phenylindole) Dihydrochloride

- Structure : Indole derivative with amidine groups at the 4' and 6-positions.

- Key Properties :

- Molecular Formula: C₁₆H₁₅N₅·2HCl

- Molecular Weight: 350.3 g/mol

- Application: Fluorescent DNA/RNA-binding dye used in microscopy.

- Comparison: While both compounds feature aromatic nitrogen heterocycles, DAPI’s amidine groups enable strong electrostatic interactions with nucleic acids, unlike the carbohydrazide group. The dihydrochloride salt enhances solubility in both cases, but DAPI’s excitation/emission profiles (358/454 nm) are unique to its diagnostic role .

1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride (Trimetazidine Dihydrochloride)

- Structure : Piperazine core linked to a trimethoxybenzyl group.

- Key Properties :

- Molecular Formula: C₁₄H₂₁N₂O₃·2HCl

- Molecular Weight: 339.2 g/mol

- Application: Anti-ischemic agent used to treat angina.

- Comparison : The piperazine ring provides basicity, while the dihydrochloride salt improves water solubility. Unlike indoline-6-carbohydrazide, this compound lacks an aromatic fused-ring system, resulting in distinct pharmacokinetic profiles .

GBR 12783 Dihydrochloride

- Structure : Piperazine derivative with diphenylmethoxy and allylphenyl substituents.

- Key Properties :

- Molecular Formula: C₂₈H₃₂N₂O·2HCl

- Molecular Weight: 485.5 g/mol

- Application: Dopamine reuptake inhibitor (IC₅₀ = 1.8 nM).

- Comparison : The piperazine core and dihydrochloride salt enhance solubility, similar to indoline-6-carbohydrazide. However, GBR 12783’s bulky hydrophobic substituents favor CNS penetration, whereas the indoline-carbohydrazide structure may prioritize peripheral targets .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Functional Group | Key Application |

|---|---|---|---|---|---|

| This compound | C₉H₁₀N₃O·2HCl (estimated) | ~263.1 (estimated) | Indoline | Carbohydrazide | Antimicrobial research |

| 6-Chloro-4-hydrazino-2-methylquinoline HCl | C₁₁H₁₁ClN₃·HCl | 273.6 | Quinoline | Hydrazine | Antimalarial synthesis |

| DAPI dihydrochloride | C₁₆H₁₅N₅·2HCl | 350.3 | Indole | Amidine | Nucleic acid staining |

| Trimetazidine dihydrochloride | C₁₄H₂₁N₂O₃·2HCl | 339.2 | Piperazine | Trimethoxybenzyl | Anti-ischemic therapy |

| GBR 12783 dihydrochloride | C₂₈H₃₂N₂O·2HCl | 485.5 | Piperazine | Diphenylmethoxy | Dopamine inhibition |

Research Findings and Functional Insights

- Antifungal Activity : Indoline derivatives with hydrazide groups (e.g., 6-hydroxy-3-((methanesulfonyloxy)methyl)-1-((5,6,7-trimethoxyindol-2-yl)carbonyl)indoline) exhibit antifungal activity against Candida spp., suggesting that this compound may share similar mechanisms, such as targeting fungal cell wall synthesis .

- Solubility Enhancement : Dihydrochloride salts of arylpiperazine derivatives (e.g., compounds in ) demonstrate improved aqueous solubility, a strategy likely employed for indoline-6-carbohydrazide to enhance bioavailability .

Biological Activity

Indoline-6-carbohydrazide dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various therapeutic applications, supported by data tables and case studies.

This compound can be synthesized through various chemical reactions involving indole derivatives. The compound's molecular formula is , and it typically exists as a dihydrochloride salt to enhance its solubility in biological systems. The synthesis often involves the reaction of indoline with hydrazine derivatives, leading to the formation of the carbohydrazide structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. For instance, it exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's disease .

- Receptor Modulation : It modulates the activity of receptors involved in signal transduction pathways, potentially influencing neuroprotective mechanisms.

Anticholinesterase Activity

This compound has demonstrated potent AChE inhibitory activity. In a study, several derivatives were screened for their AChE inhibition, with some compounds showing IC50 values as low as 29.46 µM, indicating strong potential as anti-Alzheimer agents .

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Indoline-6-carbohydrazide | 29.46 | High AChE selectivity |

Anticancer Activity

Research indicates that indoline derivatives can exhibit antiproliferative effects against various cancer cell lines. For example, derivatives of indole-2-carbohydrazide showed IC50 values of 8.1 µM against HCT116 cells, demonstrating significant cytotoxicity without affecting normal fibroblast cells .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HCT116 | 8.1 | Cytotoxic |

| SW480 | 7.9 | Cytotoxic |

| MRC-5 | >100 | Non-cytotoxic |

Anti-inflammatory Activity

Indoline derivatives have also been evaluated for their anti-inflammatory properties. A notable study highlighted their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a role in managing inflammatory diseases .

Case Studies

- Neuroprotective Effects : A study investigated the effects of indoline derivatives on neuroprotection in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and enhance cognitive function in animal models .

- Antimicrobial Activity : Another research effort focused on the antibacterial properties of indoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The synthesized compounds showed promising antibacterial activity .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of Indoline-6-carbohydrazide dihydrochloride?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% threshold recommended) . Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to validate the indoline core and carbohydrazide substituents . For physicochemical properties, determine logP (lipophilicity) and polar surface area (PSA) using computational tools like Molinspiration, and validate experimentally via shake-flask methods .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in sealed, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis . During handling, use electrostatic-safe equipment, fume hoods, and personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid exposure to moisture and high temperatures (>40°C) to prevent degradation .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Conduct cytotoxicity assays (e.g., MTT or resazurin-based) on human fibroblast lines to assess safety margins . For antimicrobial screening, use broth microdilution assays against gram-positive (S. aureus) and gram-negative (P. aeruginosa) bacteria, referencing protocols from studies on octenidine dihydrochloride . Include positive controls (e.g., ciprofloxacin) and validate results via triplicate experiments with statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

- Methodological Answer : Perform meta-analysis of existing data, stratifying by variables like dosage forms (e.g., solution vs. solid dispersion) or assay methodologies . Use Bland-Altman plots to identify systematic biases and apply pharmacokinetic modeling (e.g., non-compartmental analysis) to harmonize parameters like Cₘₐₓ and t₁/₂ . Cross-validate findings via in situ perfusion studies in rodent models .

Q. What strategies optimize the synthesis of this compound to improve yield and reduce impurities?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables such as reaction temperature (40–80°C), solvent polarity (e.g., DMF vs. ethanol), and stoichiometry of hydrazide coupling agents . Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using recrystallization (e.g., ethanol/water mixtures) or preparative HPLC . Characterize impurities via LC-MS and adjust reaction conditions iteratively .

Q. How can the mechanism of action of this compound be elucidated in complex biological systems?

- Methodological Answer : Use transcriptomic profiling (RNA-seq) on treated cell lines to identify differentially expressed genes, focusing on pathways like apoptosis or oxidative stress . Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing, referencing methods from studies on LSD1 inhibitors . Pair with molecular docking simulations to predict binding affinities for the indoline core against candidate proteins (e.g., kinases) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression to calculate EC₅₀/IC₅₀ values . Assess variability via coefficient of variation (CV) and confidence intervals (95% CI). For multi-parametric studies, apply ANOVA with post-hoc Tukey tests to compare groups, ensuring sample sizes are powered (α = 0.05, β = 0.2) .

Methodological Considerations

- Safety and Ethics : Adhere to GHS hazard guidelines (e.g., H302, H315) for handling corrosive or toxic intermediates . Include ethical review for in vivo studies, particularly for dose escalation protocols .

- Data Reproducibility : Use certified reference standards (e.g., USP-grade reagents) and document batch-specific variability in certificates of analysis (CoA) .

- Literature Integration : Systematically review patents and journal articles using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.